molecular formula C20H24N4O3S B12481142 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B12481142
M. Wt: 400.5 g/mol
InChI Key: NXKHLJXNFGJIFY-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a piperazine moiety, and a butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-butanoylpiperazine with 4-isothiocyanatobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted furan or piperazine derivatives.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • N-{[4-(4-benzoyl-1-piperazinyl)phenyl]carbamothioyl}-2-furam ide

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H24N4O3S/c1-2-4-18(25)24-12-10-23(11-13-24)16-8-6-15(7-9-16)21-20(28)22-19(26)17-5-3-14-27-17/h3,5-9,14H,2,4,10-13H2,1H3,(H2,21,22,26,28)

InChI Key

NXKHLJXNFGJIFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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